1,4-Dioxaspiro[4.5]decan-8-amine
Description
Significance of Spirocyclic Motifs in Contemporary Chemical Research
Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are increasingly recognized as privileged structures in drug discovery and advanced materials. nih.govnih.gov Their unique structural features offer distinct advantages over simpler, more flexible or planar molecules.
Structural Complexity and Three-Dimensionality
Spirocycles are inherently three-dimensional structures. nih.gov This three-dimensionality is a key feature that allows for the precise spatial arrangement of functional groups, which can be crucial for optimizing interactions with biological targets. nih.gov The quaternary carbon at the spiro center introduces a higher fraction of sp3-hybridized carbons (Fsp3), a parameter that often correlates with improved success rates in clinical drug development. bldpharm.com This increased complexity allows for the creation of molecules with well-defined shapes that can better complement the intricate binding sites of proteins and other biological macromolecules. bldpharm.com
Influence on Molecular Conformation and Rigidity
The fusion of two rings at a single point imparts a significant degree of conformational rigidity to the spirocyclic scaffold. tandfonline.com This rigidity can be advantageous in drug design as it locks the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a particular biological target. tandfonline.com By reducing the number of rotatable bonds, the entropic penalty upon binding is minimized, potentially leading to more potent compounds. acs.org This controlled flexibility, a balance between rigidity and adaptability, allows spirocycles to interact favorably with protein targets. nih.gov
The 1,4-Dioxaspiro[4.5]decane Core as a Foundational Structure
The 1,4-Dioxaspiro[4.5]decane moiety is a specific type of spirocycle that features a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring at a single carbon atom. lscollege.ac.innist.gov This structure is often derived from the protection of one of the carbonyl groups of cyclohexane-1,4-dione with ethylene (B1197577) glycol. lscollege.ac.inresearchgate.net This synthetic accessibility makes it a valuable and versatile building block in organic synthesis. researchgate.net The 1,4-dioxaspiro[4.5]decane core provides a rigid and well-defined three-dimensional framework upon which additional functional groups can be installed with high stereochemical control. This scaffold has been utilized in the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. nih.govchemicalbook.com
Importance of Chiral Amine Fragments in Synthetic and Pharmaceutical Sciences
Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals and other biologically active molecules. openaccessgovernment.orgnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. openaccessgovernment.orgnih.gov The stereochemistry of the amine can have a profound impact on the biological activity of a molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. openaccessgovernment.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFVGCPLFJMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562412 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97096-16-7 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxa-spiro[4.5]dec-8-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 8 Amine and Its Analogs
Strategies for the Construction of the 1,4-Dioxaspiro[4.5]decane Ring System
The formation of the 1,4-dioxaspiro[4.5]decane skeleton is a critical step in the synthesis of the target amine. Various strategies have been developed, ranging from classical acid-catalyzed ketalization to more advanced enantioselective and sonochemical methods.
Enantioselective Approaches to Spiroketals
The synthesis of chiral spiroketals, where the stereochemistry at the spirocyclic center is controlled, is a significant challenge in organic synthesis. Achieving high enantioselectivity is crucial for producing compounds with specific biological activities. Several catalytic asymmetric methods have been explored for the construction of chiral spiroketal systems. These approaches often employ chiral catalysts to induce asymmetry during the spirocyclization process.
While direct enantioselective synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine is not extensively documented, general methodologies for the asymmetric synthesis of spiroketals can be applied. For instance, organocatalysis has emerged as a powerful tool for constructing chiral spiroketals. Chiral phosphoric acids, for example, have been successfully used to catalyze the direct asymmetric amination of α-substituted cyclic ketones, leading to products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. This methodology holds promise for the enantioselective synthesis of analogs of this compound.
Transition metal catalysis also offers a versatile platform for enantioselective spiroketal synthesis. Catalytic systems based on iridium and rhodium have been employed in asymmetric hydrogenations of enamines derived from ketones, which could be a viable route to chiral spiroketal amines. These methods often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome of the reduction.
Synthesis of Spiroketal Precursors, including 1,4-Dioxaspiro[4.5]decan-8-one
A common and practical approach to the 1,4-dioxaspiro[4.5]decane ring system involves the synthesis of the corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netchemicalbook.comchemicalbook.com This intermediate is an exceptionally useful bifunctional compound that allows for the subsequent introduction of the amine group at the 8-position. researchgate.net
One prevalent method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net Optimization of reaction conditions, such as the choice of acid catalyst, temperature, and reaction time, has been shown to significantly improve the yield and efficiency of this transformation. For instance, using acetic acid as the catalyst at 65°C can lead to a chromatographic yield of 80% in just 11 minutes. researchgate.net
Another route involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene (B1197577) glycol in the presence of an ionic liquid catalyst system. chemicalbook.com This method can produce 1,4-Dioxaspiro[4.5]decan-8-one in high purity and yield after purification. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Acetic acid, Water, 65°C, 11 min | 1,4-Dioxaspiro[4.5]decan-8-one | 80% (chromatographic) | - | researchgate.net |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Ethylene glycol, 1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazole (B1293685) tetrafluoroborate, Water, 110-132°C, 5.5 h | 1,4-Dioxaspiro[4.5]decan-8-one | 97.80% (mass) | 99.72% (GC) | chemicalbook.com |
Sonochemical Methods for Spiroketal Formation
Sonochemistry, the application of ultrasound to chemical reactions, can offer advantages such as shorter reaction times and milder conditions. While not extensively reported for the specific synthesis of this compound, sonochemical methods have been successfully employed in the formation of related spiroketal structures. For instance, the reaction of spiro[7-oxabicyclo[4.1.0]heptane-3,2'- researchgate.netchemicalbook.comdioxolane] with methyl(phenylmethyl)amine in the presence of water at 90°C under ultrasonic irradiation could potentially be adapted for the synthesis of substituted 1,4-dioxaspiro[4.5]decan-8-ol derivatives, which are precursors to the target amine. prepchem.com This particular reaction yielded the trans-amino alcohol in 92% yield. prepchem.com The use of ultrasound can enhance mass transport and accelerate reactions, making it a promising area for further investigation in the synthesis of spiroketal amines.
Stereoselective Installation and Functionalization of the Amine Moiety
The introduction of the amine group at the 8-position of the spiroketal core with control over the stereochemistry is a pivotal step in the synthesis of chiral this compound analogs. Reductive amination and direct substitution are two primary strategies employed for this transformation.
Reductive Amination Strategies for the 8-Amino Group
Reductive amination of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a widely used and effective method for introducing the 8-amino group. chemicalbook.com This two-step, one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the reaction conditions.
For the synthesis of this compound, various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. Microwave-assisted reductive amination has also been explored, offering a potentially faster and more efficient alternative. chemicalbook.com
To achieve stereoselectivity, chiral auxiliaries or chiral catalysts can be utilized. For instance, the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with a chiral amine can lead to the formation of diastereomeric products that can be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target amine. Alternatively, the use of chiral reducing agents or catalysts in the reduction of the imine intermediate can directly lead to the formation of one enantiomer in excess.
Direct Amine Substitution Routes to Spiroketal Amines
Direct substitution reactions on a suitable precursor offer an alternative pathway to spiroketal amines. This approach typically involves the conversion of the 8-hydroxyl group of 1,4-Dioxaspiro[4.5]decan-8-ol into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source.
For example, the synthesis of a mixture of diamines has been reported starting from trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com The amino alcohol was first reacted with methanesulfonyl chloride to form the corresponding sulfonate ester. Subsequent reaction with pyrrolidine, followed by debenzylation via hydrogenation, yielded a mixture of the desired diamines. prepchem.com While this example illustrates the feasibility of the substitution approach, controlling the stereochemistry at the 8-position during the nucleophilic attack remains a key challenge that needs to be addressed to achieve a stereoselective synthesis.
Asymmetric Synthesis of Chiral Amine Derivatives
The creation of enantiomerically pure spirocyclic amines such as the derivatives of this compound is critical, as biological activity is often confined to a single enantiomer. yale.edu Methods for their enantioselective construction have become increasingly sophisticated, with organocatalysis and transition-metal catalysis at the forefront. yale.edunih.gov
A powerful strategy for producing chiral amines is the asymmetric hydrogenation of prochiral imines. For the synthesis of chiral this compound, a precursor imine can be generated from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net This imine can then be hydrogenated using transition metal catalysts, such as those based on Iridium, Rhodium, or Ruthenium, in complex with chiral ligands.
While direct literature on the asymmetric hydrogenation of the specific imine of 1,4-Dioxaspiro[4.5]decan-8-one is sparse, analogous transformations on related substrates provide a clear blueprint. For instance, Rhodium-catalyzed hydrogenations of α-dehydroamino acid esters using chiral spiroketal bisphosphine ligands have achieved outstanding enantioselectivities, often up to 99.5% ee. nih.gov Similarly, chiral spiro Ruthenium catalysts have been effectively used in the asymmetric hydrogenation of related α-aryl cyclohexanones via dynamic kinetic resolution, yielding products with up to 99% ee. nih.gov These catalytic systems, proven effective on structurally similar spirocyclic ketones, are directly applicable to the asymmetric reduction of the corresponding imines, offering a reliable route to the desired chiral amine.
The success of transition metal-catalyzed asymmetric reactions is heavily dependent on the design of the chiral ligand. umich.edu For spirocyclic systems, ligands that incorporate a spiroketal backbone have proven to be exceptionally effective. These ligands create a well-defined, rigid chiral environment around the metal center, which is essential for high enantiocontrol.
A notable class of such ligands are spiroketal diphosphines. For example, a series of chiral spiroketal bisphosphine ligands built on a 1,1'-spirobi(3H,3'H)-isobenzofuran backbone has been developed. nih.gov These ligands are accessible through a gram-scale synthesis and have been successfully applied in Rh-catalyzed enantioselective hydrogenations. nih.gov Another innovative C2-symmetric chiral scaffold, termed SPIROL, has been developed and used to generate ligands like (S,S,S)-SPIRAP. umich.edu These SPIROL-based ligands have demonstrated excellent performance in a variety of asymmetric transformations, including Rh-catalyzed hydrogenations and Pd-catalyzed Heck reactions, affording high enantiomeric excesses. umich.edu The inherent tunability and stability of these spiroketal-containing ligands make them highly valuable for developing stereoselective routes to chiral amines like this compound. umich.edu
Table 1: Performance of Chiral Spiroketal Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Spiroketal Bisphosphine | Rh | Hydrogenation | α-dehydroamino acid esters | 99.5% | nih.gov |
| (S,S,S)-SPIRAP | Pd | Heck Reaction | Alkenes | 95% | umich.edu |
| (S,S,S)-SPIRAP | Ir | Hydroarylation | Alkenes | 95% | umich.edu |
| (S,S,S)-SPIRAP | Pd | Allylic Alkylation | Allylic substrates | 97% | umich.edu |
Catalytic Approaches for Amine Functional Group Interconversions
Once synthesized, the primary amine of this compound can be further modified to create a diverse library of analogs. Catalytic methods for functional group interconversion are particularly valuable as they often offer mild conditions and high efficiency.
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. Traditional methods often rely on stoichiometric coupling reagents, which can generate significant waste. Modern catalytic approaches enable the direct formation of amides from amines and carboxylic acids with the expulsion of water. rsc.orgnih.gov
Several catalytic systems have been developed for this purpose. Boron-based reagents, such as B(OCH₂CF₃)₃, are effective for the direct amidation of a wide range of carboxylic acids and amines, including N-protected amino acids. nih.gov These reactions are operationally simple and can often be purified by simple filtration without the need for aqueous workups or chromatography. nih.gov Another green approach involves the in-situ formation of a thioester intermediate from the carboxylic acid, which then reacts directly with the amine to form the amide bond. rsc.orgnih.gov This one-pot process can be performed in water, avoiding traditional and often hazardous coupling reagents. nih.govresearchgate.net These methods could be readily applied to couple this compound with various carboxylic acids to generate a wide array of amides.
Table 2: Modern Catalytic Approaches for Direct Amide Formation
| Method | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Boron-Mediated Amidation | B(OCH₂CF₃)₃ | Operationally simple; equimolar reactants; avoids aqueous workup. | nih.gov |
| Thioester Intermediate | Dithiocarbamate (DPDTC) | One-pot process; can be run in aqueous media; avoids traditional coupling reagents. | rsc.orgnih.gov |
While amines are abundant, their direct conversion into other functional groups has historically been challenging. nih.gov Recent advances have established protocols for the deaminative functionalization of primary amines, enabling their transformation into a variety of other functionalities. This approach greatly enhances the synthetic utility of a core structure like this compound.
The strategy involves the conversion of the amine into a reactive intermediate, such as an anomeric amide, which can then undergo a radical-mediated functional group transfer. nih.gov This process allows for the direct conversion of the amino group to halides (bromides, chlorides, iodides), phosphates, thioethers, and even alcohols. The success of these reactions depends on generating a productive chain-carrying radical. For instance, the tribromomethyl radical has been shown to be uniquely effective for bromodeamination of both aliphatic and aromatic amines. nih.gov This suite of deaminative functionalization reactions provides a powerful tool for the late-stage diversification of amine-containing molecules, allowing rapid access to a broad range of analogs from a common intermediate. nih.gov
Reactivity and Derivatization of the 1,4 Dioxaspiro 4.5 Decan 8 Amine Scaffold
Chemical Transformations of the Amine Functionality
The primary amine group is a versatile handle for introducing molecular diversity. It readily undergoes common transformations such as alkylation, acylation, and oxidation, providing access to a wide array of derivatives.
The nitrogen atom of 1,4-Dioxaspiro[4.5]decan-8-amine can be readily alkylated to form secondary and tertiary amines. A primary method for achieving mono-alkylation is through reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.
Another powerful technique for creating N-alkylated derivatives is the direct reductive amination of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, with ammonia (B1221849) or another primary amine. wikipedia.orgchemrxiv.org This method, often catalyzed by transition metals or organocatalysts, provides a direct route to the desired amine products. For instance, nickel nanoparticles have been shown to effectively catalyze the reductive amination of ketones using isopropanol (B130326) as a hydrogen source. chemrxiv.org These reactions are highly efficient for generating libraries of N-substituted analogs for various applications.
Table 1: Representative Reductive Amination for N-Alkylation
| Amine Source | Carbonyl Source | Reducing Agent / Catalyst | Product Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | NaBH₃CN | Secondary Amine |
| This compound | Ketone (R₂C=O) | Ti(i-PrO)₄ / NaBH₄ | Secondary Amine |
| Ammonia (NH₃) | 1,4-Dioxaspiro[4.5]decan-8-one | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Primary Amine |
This table represents generalized reaction schemes for the N-alkylation of the this compound scaffold based on established reductive amination methodologies. chemrxiv.org
The primary amine of this compound reacts readily with acylating agents like acyl chlorides and anhydrides to form stable amide derivatives. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. sigmaaldrich.comnih.gov
A common and efficient method involves the use of acetic anhydride (B1165640) to produce the corresponding N-acetyl derivative. sigmaaldrich.com This transformation is often quantitative and can be performed under mild conditions. Research on the acylation of various primary amines, including the structurally similar cyclohexylamine (B46788), has demonstrated the broad applicability of this reaction. For example, amines can be efficiently acylated in an aqueous medium using an anhydride and a base like sodium bicarbonate, which simplifies product isolation and improves the environmental profile of the synthesis. semanticscholar.orgresearchgate.net
Table 2: Example of N-Acylation of a Structurally Analogous Amine
| Amine | Acylating Agent | Solvent / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | Acetic Anhydride | H₂O / NaHCO₃ | Acetanilide | 96% | semanticscholar.org |
| Cyclohexylamine | Acetic Anhydride / Pyridine | Chloroform, 100°C | N-Cyclohexylacetamide | - | sigmaaldrich.com |
This table illustrates typical conditions and outcomes for the N-acylation of primary amines, which are directly applicable to this compound.
The amine functionality can be oxidized to various other nitrogen-containing groups. A significant transformation is the oxidation of the primary amine to the corresponding oxime. This reaction is particularly important as oximes are precursors to lactams, key monomers in polymer synthesis. For instance, the oxidation of cyclohexylamine to cyclohexanone (B45756) oxime is a critical step in the industrial production of caprolactam. ciac.jl.cnresearchgate.net
Catalytic systems have been developed to achieve this oxidation selectively and efficiently using environmentally benign oxidants like molecular oxygen. One such system employs a combination of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) as catalysts. researchgate.net The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by reaction with oxygen to form an α-aminoalkyl hydroperoxide intermediate, which is then converted to the oxime by the tungsten catalyst. researchgate.net Studies using Al₂O₃-SiO₂ have also shown high conversion of cyclohexylamine to its oxime at elevated temperatures. ciac.jl.cn
Table 3: Catalytic Oxidation of Cyclohexylamine to Cyclohexanone Oxime
| Catalyst System | Oxidant | Temperature | Conversion | Selectivity for Oxime | Reference |
|---|---|---|---|---|---|
| Al₂O₃-SiO₂ | O₂ (Air) | 75°C | 100% | 83.6% | ciac.jl.cn |
This table presents research findings for the oxidation of cyclohexylamine, a close structural analog of the cyclohexane (B81311) portion of this compound.
Manipulation of the Spiroketal Moiety under Selective Conditions
The 1,4-dioxaspiro[4.5]decane group is an ethylene (B1197577) glycol ketal of a cyclohexanone ring. This moiety serves as a robust protecting group for the ketone functionality, stable to a wide range of nucleophilic and basic conditions used to modify the amine group. The primary manipulation of the spiroketal is its removal (deprotection) to regenerate the ketone.
This deprotection is typically achieved through acid-catalyzed hydrolysis. wikipedia.orgchemguide.co.uk Treatment of the spiroketal with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, cleaves the C-O bonds of the ketal, releasing ethylene glycol and the parent ketone, in this case, 8-aminocyclohexan-1-one. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the hydrolyzed product. chemguide.co.uk Research on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from a related bis-ketal highlighted that acidic conditions, specifically an acetic acid/water mixture, can be optimized to achieve selective and rapid deketalization. researchgate.net This selective hydrolysis is a cornerstone of the scaffold's utility, allowing the amine to be derivatized first, followed by exposure of the ketone for subsequent reactions like aldol (B89426) condensations or further reductions.
Enzymatic Transformations and Biocatalysis involving Amine Functionality
Biocatalysis offers a powerful and selective alternative to traditional chemical methods for transforming the this compound scaffold. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity.
Amine dehydrogenases (AmDHs) are a class of enzymes with immense potential for the asymmetric synthesis of chiral amines. nih.gov These enzymes catalyze the reductive amination of a prochiral ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govacs.org The corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a potential substrate for AmDHs, which would allow for the direct synthesis of enantiomerically pure (R)- or (S)-1,4-Dioxaspiro[4.5]decan-8-amine.
The substrate scope of AmDHs has been significantly expanded through protein engineering. chemrxiv.orgacs.org Studies have shown that engineered AmDHs can accept a wide variety of cyclic ketones, including aliphatic and sterically demanding structures, with high conversion and excellent enantioselectivity (>99% ee). acs.orgresearchgate.net While 1,4-Dioxaspiro[4.5]decan-8-one has not been explicitly reported as a substrate in major screening studies, its structural similarity to accepted cyclic ketones makes it a highly plausible candidate for this enzymatic transformation. The reverse reaction, the oxidative deamination of the racemic amine, can also be catalyzed by AmDHs, providing a pathway for kinetic resolution.
Table 4: Representative Cyclic Ketone Substrates for Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination
| Substrate (Ketone) | Enzyme | Conversion | Enantiomeric Excess (ee) | Configuration | Reference |
|---|---|---|---|---|---|
| Cyclopentanone | Ch1-AmDH | >99% | >99% | (R) | nih.gov |
| Cyclohexanone | Ch1-AmDH | >99% | >99% | (R) | nih.gov |
| 4-Phenylcyclohexanone | Engineered GkAmDH | >99% | >99% | (1S,4S) | acs.org |
This table demonstrates the capability of AmDHs to convert various cyclic ketones into chiral amines, suggesting a high potential for the asymmetric synthesis of this compound from its corresponding ketone.
Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for the kinetic resolution of racemic amines via chemoselective N-acylation. acs.orgnih.gov In this process, the lipase selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product. This enzymatic approach provides a green and efficient route to obtaining enantiomerically enriched this compound. nih.gov
Mechanistic Insights into Promiscuous Enzymatic Reactivity
The enzymatic reactivity of the this compound scaffold, particularly its interaction with enzymes exhibiting promiscuous behavior, offers a compelling case study in modern biocatalysis. While direct enzymatic studies on this specific amine are not extensively documented in publicly available literature, mechanistic insights can be extrapolated from research on enzymes known for their broad substrate scope, such as ω-transaminases (ω-TAs). These enzymes are of significant industrial interest for the synthesis of chiral amines from prochiral ketones. nih.govrsc.org
The promiscuous reactivity of enzymes like ω-TAs stems from the flexibility of their active sites, which can accommodate a wider range of substrates than their native counterparts. nih.govnih.gov The catalytic cycle of ω-transaminases involves a "ping-pong bi-bi" mechanism, where the pyridoxal-5'-phosphate (PLP) cofactor plays a crucial role in the transfer of an amino group from an amine donor to a ketone acceptor. nih.govrsc.org The process initiates with the formation of an external aldimine between the amine substrate and PLP, followed by a tautomerization to a ketimine intermediate, and subsequent hydrolysis to release the new amine product and pyridoxamine-5'-phosphate (PMP). rsc.org The PMP then reacts with a ketone substrate to regenerate the PLP and produce the corresponding amine.
For a bulky and structurally complex substrate like this compound, its interaction with a promiscuous enzyme active site is governed by several factors:
Steric Hindrance and Active Site Plasticity: The spirocyclic nature of the this compound presents a significant steric challenge. Enzymes that can process such substrates typically possess a large, adaptable binding pocket. researchgate.net Protein engineering efforts have demonstrated that mutating key amino acid residues, often those with bulky side chains like tryptophan, to smaller residues such as alanine (B10760859) or glycine, can expand the active site cavity, thereby enhancing the enzyme's ability to accommodate sterically demanding substrates. nih.govresearchgate.net
Substrate Recognition and Binding Pockets: ω-Transaminases possess distinct small and large binding pockets that determine substrate specificity. asm.org In the case of this compound, the cyclohexyl ring system would likely occupy the large binding pocket. The flexibility of this pocket is crucial for positioning the amine group correctly for the transamination reaction. The dioxolane ring, while adding to the bulk, also introduces polar oxygen atoms that could potentially form hydrogen bonds with amino acid residues in the active site, influencing the binding orientation and reactivity.
The promiscuous nature of certain transaminases allows them to catalyze reactions with non-native substrates like this compound, albeit often with lower efficiency than with their preferred substrates. The mechanistic basis for this promiscuity lies in the inherent flexibility of the enzyme's active site, which can be further enhanced through rational design and directed evolution to improve catalytic efficiency for bulky, non-natural amines. rsc.org
| Mechanistic Aspect | Implication for this compound Reactivity | Supporting Evidence from Literature |
| Active Site Engineering | Mutations creating more space in the active site are likely necessary for efficient conversion. | Studies on various ω-TAs show that mutating residues like Trp57 to smaller amino acids enhances activity towards bulky ketones. researchgate.net |
| Substrate Binding | The spirocyclic scaffold requires a large and adaptable binding pocket for proper orientation. | Research on the synthesis of chiral cyclic and bicyclic amines highlights the need for engineered ω-transaminases. nih.gov |
| Cofactor Interaction | The fundamental PLP-dependent mechanism of transamination would be followed. | The ping-pong bi-bi mechanism is conserved across a wide range of transaminase reactions. nih.govrsc.org |
| Product Inhibition | The corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one, could potentially inhibit the enzyme. | Product inhibition by the ketone product is a common observation in transaminase-catalyzed reactions. researchgate.net |
Further research involving the screening of this compound against a panel of wild-type and engineered transaminases, coupled with kinetic studies and computational modeling, would be necessary to fully elucidate the specific mechanistic details of its promiscuous enzymatic reactivity.
Applications and Pharmacological Significance of 1,4 Dioxaspiro 4.5 Decan 8 Amine Analogs
The 1,4-Dioxaspiro[4.5]decan-8-amine Scaffold in Medicinal Chemistry and Drug Discovery
The 1,4-dioxaspiro[4.5]decane core is a key structural motif in the design of new drugs. Its rigid, yet three-dimensional, nature allows for precise orientation of functional groups, which is crucial for effective interaction with biological targets. This scaffold is a bifunctional synthetic intermediate used in the creation of pharmaceuticals, among other applications. researchgate.net
Role as a Privileged Pharmacophore
The 1,4-dioxaspiro[4.5]decane moiety is considered a privileged pharmacophore, a molecular framework that is able to bind to multiple biological targets. This versatility makes it a valuable starting point for the development of a wide range of therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential as agonists for the 5-HT1A serotonin (B10506) receptor, which is involved in mood and anxiety regulation. The inherent structural features of the spiro-ketal system provide a robust platform for generating compounds with diverse pharmacological profiles.
Design and Synthesis of Chemical Libraries for Biological Screening
The amenability of the 1,4-dioxaspiro[4.5]decane scaffold to chemical modification has facilitated the creation of extensive chemical libraries for biological screening. nih.gov Researchers have employed in-parallel synthesis strategies to rapidly generate a diverse set of arylpiperazine derivatives structurally related to potent 5-HT1AR ligands. nih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of compounds with optimized potency and selectivity. The synthesis often starts from 1,4-dioxaspiro[4.5]decan-8-one, a versatile intermediate. researchgate.netchemicalbook.com
Structure-Based Drug Design and Ligand-Protein Interactions
Structure-based drug design, which relies on the three-dimensional structure of a biological target, has been instrumental in the development of this compound analogs. By understanding the specific interactions between the ligand and the protein's binding site, chemists can design molecules with improved affinity and efficacy. nih.gov Molecular docking simulations have been used to predict and rationalize the binding of these compounds to receptors like the 5-HT1A receptor, with the results often correlating well with experimental biological data. nih.gov These computational methods provide valuable insights into the key interactions that govern molecular recognition. nih.gov
Impact on Compound Potency and Selectivity
Subtle modifications to the this compound scaffold can have a profound impact on the resulting compound's potency and selectivity. For example, the replacement of the piperazine (B1678402) ring with a more flexible basic chain led to the discovery of a potent and selective 5-HT1AR agonist with neuroprotective and antinociceptive properties. unimore.it Furthermore, isosteric replacement of the ring oxygen atoms with sulfur has been shown to enhance affinity, potency, and efficacy at the 5-HT1AR. unimore.it These findings underscore the importance of fine-tuning the molecular architecture to achieve the desired pharmacological profile.
Biological Activities of Spiroketal Amine Derivatives
Derivatives of this compound have demonstrated a range of biological activities, highlighting their therapeutic potential. These activities are a direct consequence of the unique structural features conferred by the spiroketal core.
Inhibition of Key Biological Targets (e.g., Butyrylcholinesterase)
Recent research has focused on the development of amiridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com Homobivalent bis-amiridines, synthesized through the functionalization of amiridine, have shown significant inhibitory activity against both enzymes, with a notable selectivity for BChE. mdpi.com Kinetic studies have revealed a mixed-type reversible inhibition mechanism for some of these compounds. mdpi.com Molecular docking studies have further elucidated the binding modes of these inhibitors within the catalytic and peripheral anionic sites of AChE. mdpi.com
Receptor Modulation and Agonist/Antagonist Properties
Analogs of this compound have been investigated for their ability to interact with various biological targets. Research has primarily focused on G-protein coupled receptors (GPCRs), demonstrating the scaffold's potential in designing selective modulators.
Notably, derivatives have emerged as potent agonists for the 5-HT1A serotonin receptor, a key target in the treatment of anxiety and mood disorders. unimore.itresearchgate.net One such analog, 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, was identified as a powerful 5-HT1A receptor agonist. unimore.itresearchgate.net Further studies on a series of related derivatives led to the identification of compounds with exceptional properties. The docking mode for these derivatives involves the formation of a crucial salt-bridge between the molecule's protonated nitrogen atom and the D116 residue in the 5-HT1A binding site. unimore.it
While the 1,4-dioxaspiro[4.5]decane scaffold has shown utility for certain receptors, literature to date has not focused on its application as a modulator for the Retinoid X Receptor (RXR) or as an inhibitor for the sodium-glucose cotransporter-2 (SGLT2).
The parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, also serves as a building block for the synthesis of tritium-labelled probes used in autoradiography studies of the dopamine (B1211576) reuptake complex. chemicalbook.com Furthermore, the related 2,8-diazaspiro[4.5]decane scaffold, which shares the core spirocyclic structure, has been used to develop potent CCR4 antagonists, with some compounds showing high affinity in binding assays. nih.gov
Table 1: Receptor Modulation Properties of 1,4-Dioxaspiro[4.5]decane Analogs and Related Compounds An interactive data table summarizing the receptor modulation properties.
| Compound / Analog Class | Receptor Target | Property | Potency / Affinity | Citation |
|---|---|---|---|---|
| Derivative 15 | 5-HT1A | Partial Agonist | pD2 = 9.58 | unimore.it |
| Derivative 14 | 5-HT1A | Selective Partial Agonist | 5-HT1A/α1d selectivity = 80 | unimore.it |
| (R)-(18a) (a diazaspiro analog) | CCR4 | Antagonist | pKi = 8.8 | nih.gov |
Modulation of Cellular Efficacy and Pharmacokinetic Profiles
Beyond receptor affinity, the functional impact and drug-like properties of these analogs have been evaluated. The cellular efficacy, which describes the ability of a compound to produce a biological response upon binding to a receptor, has been quantified for several derivatives.
For instance, the 5-HT1A partial agonist known as compound 15 demonstrated high efficacy in an agonist-induced [35S]GTPγS-binding assay, with a maximum effect (Emax) of 74%. unimore.it In a related context, potent antagonists derived from the 2,8-diazaspiro[4.5]decane scaffold were shown to be capable of inducing the internalization of approximately 60% of cell surface CCR4 receptors, a significant measure of cellular activity. nih.gov High-throughput phenotypic profiling has also been conducted on this compound, though specific efficacy results are not detailed.
Theoretical and experimental studies have shed light on the pharmacokinetic profiles of these compounds. An analysis of a series of 5-HT1A agonist derivatives predicted a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. unimore.itresearchgate.net Specifically, permeability data from MDCKII-MDR1 cell assays for compound 15 predicted good blood-brain barrier (BBB) penetration, which is crucial for neurological targets. unimore.itresearchgate.net The same study also indicated a favorable toxicity profile, with estimated oral LD50 values for mice in the 600-1200 mg/kg range. unimore.it
Table 2: Cellular Efficacy and Pharmacokinetic Data for 1,4-Dioxaspiro[4.5]decane Analogs An interactive data table summarizing efficacy and pharmacokinetic findings.
| Compound / Analog | Parameter | Finding | Method | Citation |
|---|---|---|---|---|
| Derivative 15 | Cellular Efficacy (Emax) | 74% | [35S]GTPγS-binding assay | unimore.it |
| Derivative 15 | Permeability | Predicted good BBB penetration | MDCKII-MDR1 cell assay | unimore.itresearchgate.net |
| Derivative 15 | Toxicity | Estimated LD50: 600-1200 mg/kg (oral, mouse) | In silico prediction | unimore.it |
Applications in Advanced Organic Synthesis as Building Blocks
The precursor to the title amine, 1,4-Dioxaspiro[4.5]decan-8-one, is widely regarded as an exceptionally useful bifunctional synthetic intermediate in organic chemistry. researchgate.net Its utility stems from the 1,4-dioxaspiro group, which functions as a stable ethylene (B1197577) ketal. This feature serves as a protecting group for the ketone at the 8-position of the cyclohexane (B81311) ring, allowing for selective chemical modifications at other positions of the molecule without interference from the otherwise reactive carbonyl group.
Intermediate for Pharmaceutical and Agrochemical Synthesis
The role of 1,4-Dioxaspiro[4.5]decan-8-one as a versatile building block is most evident in its application in the synthesis of pharmaceuticals and agrochemicals. researchgate.net
In the pharmaceutical industry, it is a key starting material for a variety of bioactive molecules. researchgate.net It is employed in the preparation of potent analgesic compounds. chemicalbook.com Its conversion via a novel aromatization process can yield a series of 5-alkoxytryptamine derivatives, including the neurochemicals serotonin and melatonin. chemicalbook.com As previously noted, its derivatives are crucial for developing 5-HT1A receptor agonists, with one such compound also demonstrating potent antinociceptive activity in mouse models, suggesting applications in pain management. unimore.itresearchgate.net
In the field of agrochemicals, 1,4-Dioxaspiro[4.5]decan-8-one has been cited as a synthetic intermediate for the production of insecticides. researchgate.net The scaffold is also used in palladium-catalyzed aminocarbonylation reactions to produce (hetero)arenes, which are themselves vital intermediates in the manufacturing of various agrochemicals. researchgate.net
Computational and Theoretical Investigations of 1,4 Dioxaspiro 4.5 Decan 8 Amine Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. For systems involving 1,4-dioxaspiro[4.5]decan-8-amine, these calculations help to elucidate reaction pathways, transition states, and the electronic factors that govern reactivity.
While specific quantum chemical studies on the direct amide formation of this compound are not extensively documented in publicly available literature, the general principles of amide bond formation are well-established and can be computationally modeled. The reaction of a primary amine, such as this compound, with a carboxylic acid or its derivative to form an amide bond is a cornerstone of organic synthesis.
Computational studies on similar cyclic amines show that the nucleophilic attack of the amine on the carbonyl carbon of an activated carboxylic acid is the key step. libretexts.org The reaction pathway can be modeled to determine the activation energies and the geometries of the transition states. For instance, in the reaction with an acyl chloride, the amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the amide with the elimination of hydrogen chloride. libretexts.org The lone pair of electrons on the nitrogen of the amine is crucial for its nucleophilicity; however, in certain cyclic systems, delocalization of this lone pair can reduce reactivity. stackexchange.com In the case of this compound, the amine is non-aromatic, and its lone pair is expected to be readily available for nucleophilic attack. stackexchange.com
Modern approaches to amide synthesis, such as those using coupling reagents or catalytic methods, can also be investigated computationally to understand their mechanisms and optimize reaction conditions. researchgate.net
Deaminative functionalization, where an amine group is converted into another functional group, represents a powerful strategy for chemical synthesis. While specific mechanistic studies on the deaminative functionalization of this compound are not prominent in the literature, computational methods can be applied to explore potential reaction pathways.
One such process is dearomative spirocyclic imination, where related aromatic compounds undergo reactions to form complex three-dimensional spirocyclic scaffolds. researchgate.net Mechanistic studies of these reactions, using methods like Gibbs free energy calculations, can elucidate the proposed transformations. researchgate.net For non-aromatic amines like this compound, deamination could proceed via diazotization followed by nucleophilic substitution, and quantum chemical calculations can model the stability of the resulting carbocation and the stereochemical outcome of the reaction.
Enzymes offer a highly efficient and selective means of synthesizing chiral molecules. The synthesis of enantiomerically pure this compound and its derivatives can be achieved using biocatalysts. mdpi.com Amine transaminases, for example, can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com
Computational modeling can be employed to understand and predict the stereoselectivity of these enzymatic reactions. By docking the substrate into the active site of the enzyme, one can analyze the interactions that favor the formation of one enantiomer over the other. For instance, the use of (R)- and (S)-selective amine transaminases allows for the production of pure amine enantiomers. mdpi.com The stereoselective synthesis of spiroketals and spiroaminals can also be achieved through cascade reactions catalyzed by transition metals, and the enantioselectivity of these processes can be rationalized through computational studies. researchgate.netnih.gov
Conformational Analysis and Molecular Dynamics of Spiroketals and their Ligand Interactions
The three-dimensional structure and flexibility of this compound derivatives are critical for their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study these aspects. The spiroketal moiety imparts a rigid and defined geometry to the molecule, which can be advantageous for receptor binding.
Molecular dynamics simulations allow for the exploration of the conformational landscape of these molecules and their interactions with biological targets, such as G-protein coupled receptors (GPCRs). nih.govarxiv.org For example, MD simulations have been used to study the binding of spiroketal-containing ligands to the 5-HT1A receptor. nih.gov These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. They can also provide insights into the kinetics of ligand binding and unbinding, which are important determinants of a drug's efficacy. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key structural features required for high affinity and selectivity at various receptors. nih.govnih.gov
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.govnih.gov For ligands targeting the 5-HT1A receptor, pharmacophore models have been developed based on a series of high-affinity ligands, including arylpiperazine derivatives. nih.gov These models typically include features such as a basic nitrogen atom, an aromatic ring, and hydrogen bond donors/acceptors, all of which are present in or can be incorporated into derivatives of this compound.
The insights gained from SAR and pharmacophore modeling guide the design and optimization of new ligands with improved properties. researchgate.netscholaris.ca For derivatives of this compound, ligand design strategies have focused on modifying different parts of the molecule, including the arylpiperazine moiety and the spiroketal core, to enhance affinity and selectivity for the 5-HT1A receptor over other receptors like the α1-adrenoceptors.
For instance, the replacement of the oxygen atoms in the spiroketal ring with sulfur has been explored to modulate receptor selectivity. The following table summarizes the binding affinities of some derivatives at the 5-HT1A receptor.
| Compound | Modification | 5-HT1A pKi |
| Derivative A | Arylpiperazine substitution | 8.61 |
| Derivative B | C8 substitution on spiroketal | 7.43 |
| Derivative C | Flexible amine chain | 8.53 |
| This table is a representative example based on data from multiple sources. |
These studies have led to the identification of potent and selective 5-HT1A receptor agonists and antagonists with potential therapeutic applications.
Cheminformatics and Scaffold Classification within Chemical Space
The 1,4-dioxaspiro[4.5]decane moiety is recognized as a valuable scaffold in medicinal chemistry, primarily due to its inherent three-dimensional structure which allows for a broad exploration of chemical space. nih.govtandfonline.com This structural rigidity and complexity are key features that distinguish it from simpler, more planar molecules. nih.govtandfonline.com
The classification of this compound within the vast landscape of chemical structures is fundamentally tied to its spirocyclic nature. Spiro compounds, which contain at least two molecular rings connected by a single common atom, are increasingly utilized in drug discovery. researchgate.netwikipedia.org They are considered privileged scaffolds because their distinct three-dimensional architecture can lead to improved biological activity and more favorable pharmacokinetic properties compared to their non-spirocyclic counterparts. researchgate.netnih.gov
The presence of the spiro atom, a quaternary carbon in this case, imparts a high degree of sp3 character. bldpharm.com A higher fraction of sp3-hybridized carbons (Fsp3) is a well-established indicator of molecular complexity and is often associated with greater success in clinical development. bldpharm.com This is because the three-dimensional arrangement of substituents around a spiro core can facilitate more specific and effective interactions with biological targets. tandfonline.comlifechemicals.com
From a cheminformatics perspective, the 1,4-dioxaspiro[4.5]decane scaffold can be classified based on several key descriptors. These descriptors help in understanding its position within the broader chemical space and in comparing it with other molecular frameworks.
Table 1: Key Physicochemical and Structural Descriptors
| Descriptor | Value/Characteristic | Significance |
|---|---|---|
| Molecular Formula | C8H15NO2 | Provides the elemental composition. |
| Spiro Atom | Quaternary Carbon | Confers a rigid, three-dimensional structure. bldpharm.com |
| Ring System | 1,4-dioxolane and cyclohexane (B81311) | A heterocyclic spiro system. wikipedia.org |
| Fraction of sp3 carbons (Fsp3) | High | Indicative of three-dimensionality and complexity, which is often favored in drug candidates. bldpharm.com |
| Functional Groups | Primary Amine, Ketal | The amine group provides a site for further chemical modification and potential biological interactions. The ketal is relatively stable. |
The 1,4-dioxaspiro[4.5]decane scaffold is a part of a growing area of chemical space being explored for novel drug candidates. researchgate.net The introduction of an amine group at the 8-position of the cyclohexane ring adds a crucial point for diversification and interaction. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's binding properties and physicochemical characteristics such as solubility.
In the context of scaffold classification, the 1,4-dioxaspiro[4.5]decane core is a prime example of a 3D-shaped small molecule that is increasingly valuable in drug discovery. lifechemicals.com Such scaffolds offer a distinct advantage over flat, aromatic systems by providing a more rigid framework that can reduce the entropic penalty upon binding to a target. lifechemicals.com The exploration of chemical space around such spirocyclic systems is a key strategy in modern medicinal chemistry to develop novel therapeutics with improved potency and selectivity. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Directions and Emerging Research Avenues for 1,4 Dioxaspiro 4.5 Decan 8 Amine
Development of Novel Catalytic Asymmetric Synthetic Routes
The creation of enantiomerically pure spirocyclic amines is crucial for their application in drug discovery, as different enantiomers can exhibit vastly different biological activities. Future research will heavily focus on developing new catalytic asymmetric methods to access specific stereoisomers of 1,4-Dioxaspiro[4.5]decan-8-amine and its derivatives. While classical synthetic routes exist, emerging strategies promise greater efficiency, selectivity, and substrate scope. chiralpedia.com
Key areas of development include:
Organocatalysis: Bifunctional organocatalysts, such as those based on aminothiourea, have shown success in mediating intramolecular cascade reactions to form chiral spiroketals with high enantioselectivity. nih.gov Future work could adapt these hydrogen-bonding-based catalysts for the asymmetric synthesis of precursors to this compound.
Transition-Metal Catalysis: Palladium-catalyzed cascade reactions, including enantioconvergent aminocarbonylation and dearomative aza-addition, represent a powerful strategy for constructing chiral (N,N)-spiroketals. researchgate.net Adapting such transition-metal-catalyzed dynamic kinetic asymmetric transformations (DyKAT) could provide efficient access to complex spiro-amine frameworks. researchgate.netfrontiersin.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. vapourtec.com Exploring enzymes capable of recognizing and transforming precursors of this compound could lead to highly efficient and sustainable synthetic processes.
A comparison of potential catalytic strategies highlights the diverse tools available to chemists for tackling the challenge of asymmetric spiroketal amine synthesis.
Table 1: Comparison of Emerging Asymmetric Synthesis Strategies
| Catalytic Approach | Key Features | Potential Advantages for Spiro-Amine Synthesis | Representative Catalyst Classes |
| Organocatalysis | Metal-free, often milder reaction conditions, high enantioselectivity through defined transition states. nih.gov | Avoids metal contamination in final products; good functional group tolerance. | Chiral Brønsted acids, aminocatalysts, N-heterocyclic carbenes (NHCs), aminothioureas. nih.govfrontiersin.orgresearchgate.net |
| Transition-Metal Catalysis | High catalytic activity, broad substrate scope, ability to perform novel transformations. researchgate.netumn.edu | Dynamic kinetic asymmetric transformations can convert racemic starting materials into a single enantiomer product in high yield. researchgate.net | Palladium, Rhodium, Iridium, Gold complexes with chiral ligands. researchgate.netnih.gov |
| Biocatalysis | Unparalleled stereoselectivity, operates in aqueous media under mild conditions, environmentally benign. vapourtec.com | Potential for direct amination or resolution of racemic precursors with high efficiency. | Hydrolases, Transaminases, Oxidoreductases. |
Exploration of New Biological Targets for Spiroketal Amine Scaffolds
The spiroketal motif is a privileged scaffold found in numerous biologically active natural products. rsc.orgnih.govresearchgate.net The inherent three-dimensionality of compounds like this compound allows for precise spatial orientation of functional groups, making them ideal for probing the complex binding pockets of biological targets. While spirocycles have been investigated as inhibitors of enzymes and modulators of receptors, a vast landscape of potential protein targets remains unexplored. tandfonline.com
Future research will focus on:
Rational Drug Design: Using computational modeling and structure-based design, the this compound scaffold can be tailored to fit the ligand-binding pockets of specific targets. This approach has been successfully used to design a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR). nih.gov
Phenotypic Screening: Testing libraries of diverse spiroketal amines against various cell lines and disease models can uncover novel bioactivities and identify new targets. High-throughput phenotypic profiling has been used to assess the bioactivity of this compound itself.
Protein-Protein Interaction (PPI) Inhibition: The rigid, globular shape of spirocycles makes them excellent candidates for disrupting the large, often shallow surfaces involved in protein-protein interactions, a challenging target class in drug discovery. tandfonline.com Spirooxindoles, for example, have been developed as inhibitors of the p53-MDM2 interaction. tandfonline.com
The amine group on the this compound scaffold serves as a critical handle for derivatization, allowing for the creation of focused libraries to explore structure-activity relationships (SAR) for newly identified targets.
Table 2: Examples of Biological Targets for Spirocyclic Scaffolds
| Target Class | Specific Example | Spirocyclic Chemotype | Therapeutic Area |
| Enzymes | β-secretase (BACE1) | Spirocyclic amidines | Alzheimer's Disease tandfonline.com |
| Fatty Acid Amide Hydrolase (FAAH) | Spirocyclobutanes | Pain tandfonline.com | |
| Nuclear Receptors | Retinoid X Receptor (RXR) | Bisbenzannulated spiroketals | Metabolic Disease, Cancer nih.gov |
| Viral Proteins | HCV NS5A | Spiro-pyrrolidines | Hepatitis C tandfonline.com |
| PPIs | p53-MDM2 | Spirooxindoles | Cancer tandfonline.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow processing offers significant advantages in terms of safety, reproducibility, scalability, and reaction control. nih.govresearchgate.netacs.org The synthesis of this compound and its derivatives is well-suited for integration with these modern platforms.
Future research will likely involve:
Multistep Flow Synthesis: Developing telescoped, multistep flow sequences where crude reaction mixtures are passed directly from one reactor to the next without intermediate purification. acs.org This has been demonstrated for the synthesis of complex pharmaceutical ingredients and could be applied to the conversion of simple starting materials into functionalized spiroketal amines. researchgate.net
Automated Library Synthesis: Combining flow chemistry with automated liquid handlers and purification systems to rapidly generate libraries of this compound analogs for biological screening. vapourtec.com
Handling of Hazardous Intermediates: Flow reactors enhance safety when working with potentially unstable or hazardous reagents, such as azides, which might be used in the synthesis of amine precursors. acs.org The small reactor volumes and rapid heat dissipation minimize risks associated with exothermic or runaway reactions.
The integration of flow chemistry can accelerate the discovery-to-development pipeline for new drugs and materials based on the spiroketal amine scaffold. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is paramount for understanding the function of chiral molecules like this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, advanced methods are needed to resolve complex structural features. mdpi.com
Emerging research will capitalize on:
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry. researchgate.net Future efforts will focus on obtaining high-quality crystals of this compound derivatives and their complexes with biological targets. nih.gov
Synergy of NMR and X-ray Crystallography: In cases where crystallization is difficult or disorder is present in the crystal lattice, combining solid-state NMR data with X-ray diffraction results can provide a more complete picture of the molecular structure and dynamics. nih.govresearchgate.net
Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data (e.g., NMR chemical shifts) to predict and confirm the most stable conformations and stereoisomers of flexible spirocyclic systems. researchgate.net
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra to those predicted by quantum chemical calculations.
Table 3: Advanced Structural Characterization Techniques
| Technique | Information Obtained | Application to Spiroketal Amines |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. researchgate.net | Unambiguous determination of the relative and absolute configuration of chiral centers. |
| Solid-State NMR (ssNMR) | Information about structure and dynamics in the solid state; resolves local disorder. researchgate.net | Characterizing bulk material and complementing X-ray data where disorder exists. |
| Computational Modeling (DFT) | Predicted stable conformations, relative energies, NMR and chiroptical spectra. researchgate.net | Aiding in structure elucidation and assignment of absolute configuration. |
| Vibrational/Electronic Circular Dichroism | Determination of absolute configuration in solution. | Non-destructive method to confirm stereochemistry without crystallization. |
Design of Next-Generation Functional Materials Incorporating Spiroketal Amine Units
Beyond pharmaceuticals, the rigid and well-defined structure of the spiroketal unit makes it an attractive component for advanced functional materials. The amine group in this compound provides a reactive handle to incorporate this scaffold into larger polymeric or supramolecular architectures.
Future research avenues include:
pH-Responsive Polymers: The ketal linkage is inherently sensitive to acidic conditions. Polymers incorporating the 1,4-Dioxaspiro[4.5]decan unit could be designed as "smart" materials that degrade and release an encapsulated cargo (e.g., a drug) in the acidic microenvironment of a tumor or within a cell's endosome. nih.gov
Nanoporous Materials: The inflexible nature of spiro-polymer chains can prevent close packing, leading to materials with significant free volume and microporosity. researchgate.net Such materials, derived from spiroketal amine monomers, could find applications in gas separation, storage, or as membranes for pervaporation. researchgate.net
Chiral Stationary Phases: Covalently attaching enantiomerically pure this compound to a solid support (like silica) could create novel chiral stationary phases for high-performance liquid chromatography (HPLC) to be used in the separation of other racemic compounds.
The ability to polymerize or graft these units onto surfaces opens up a wide range of possibilities for creating materials with tailored properties based on the unique stereochemical and physical attributes of the spiroketal amine core.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,4-Dioxaspiro[4.5]decan-8-amine?
- Methodological Answer : The amine is typically synthesized via reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This involves reacting the ketone with an amine (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions . Alternatively, the ketone can first be reduced to 1,4-Dioxaspiro[4.5]decan-8-ol using NaBH4, followed by functionalization to the amine .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Purity of intermediates (e.g., ketone or alcohol) is critical for high yields.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Peaks between δ 1.2–2.5 ppm correspond to spirocyclic protons, while δ 3.5–4.0 ppm indicates dioxane ring protons. The amine proton may appear as a broad singlet near δ 1.5–2.0 ppm but is often obscured without derivatization .
- IR Spectroscopy : A strong absorption band near 3300 cm⁻¹ confirms N-H stretching. The dioxane ring shows C-O-C stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]+) appears at m/z 186.2 (C9H17NO2), with fragmentation patterns reflecting spirocyclic cleavage .
- Data Limitations : Full spectral assignments may require deuterated solvents or advanced techniques like 2D NMR (e.g., COSY, HSQC), as noted in synthesis protocols .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : The spirocyclic amine serves as a rigid scaffold for designing ligands targeting neurotransmitter receptors (e.g., dopamine reuptake inhibitors) . Derivatives like N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine exhibit bioactivity due to enhanced binding affinity from the spiro structure .
- Experimental Design : Use radiolabeled analogs (e.g., tritiated probes) for autoradiography studies to map receptor interactions .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes or predict reactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., ketone reduction or Grignard additions) .
- Density Functional Theory (DFT) : Predict regioselectivity in spirocyclic ring-opening reactions. For example, DFT studies on analogous compounds reveal preferential attack at the less sterically hindered carbon .
- Case Study : A 12-step synthesis route for a spirocyclic natural product derivative was validated using AI-powered retrosynthetic planning .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., cAMP modulation) to confirm target engagement .
- Purity Analysis : Use HPLC-MS to rule out impurities (>98% purity required). For example, a study found that trace dimethylacetal impurities in this compound derivatives skewed SAR results .
- Data Table :
| Derivative | Biological Activity (IC50) | Purity (%) | Assay Type |
|---|---|---|---|
| Compound A | 12 nM (Dopamine Reuptake) | 98 | Radioligand |
| Compound B | Inactive | 95 | Functional |
Q. How are spirocyclic byproducts minimized during synthesis?
- Methodological Answer :
- Reaction Optimization : Use low temperatures (0–5°C) during ketone reduction to prevent over-reduction .
- Catalyst Screening : Test palladium or rhodium catalysts for selective amination. For example, Pd(OH)2/C in hydrogenation reactions reduces side-product formation .
- Key Insight : A study achieved 89% yield of 8-azaspiro derivatives by replacing BF3·OEt2 with milder Lewis acids (e.g., ZnCl2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
